tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Hydroxylation: The hydroxyl group at the 7-position can be introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The diazaspiro structure allows for nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its spirocyclic structure can interact with biological targets in unique ways, offering opportunities for drug discovery and development.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the hydroxyl group at the 7-position. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.
Conclusion
This compound is a versatile compound with significant potential in synthetic chemistry, medicinal research, and industrial applications. Its unique structure and reactivity make it a valuable tool for scientists and researchers in various fields.
Properties
IUPAC Name |
tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11/h8,12,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEPRGVZKBMFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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